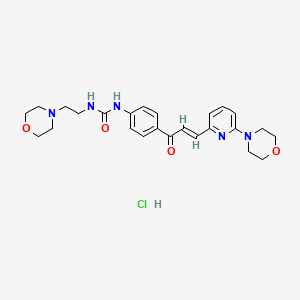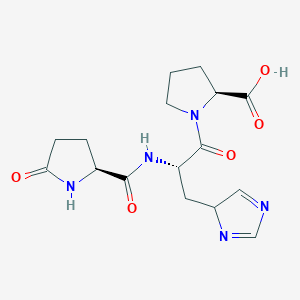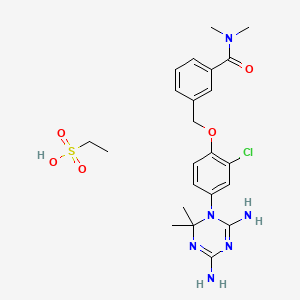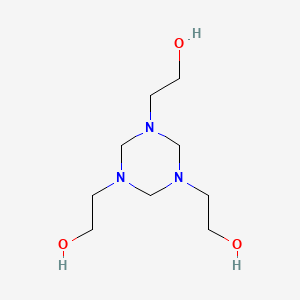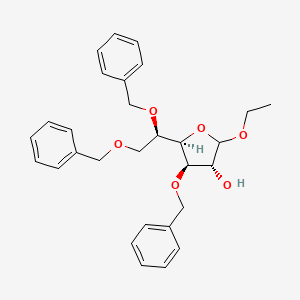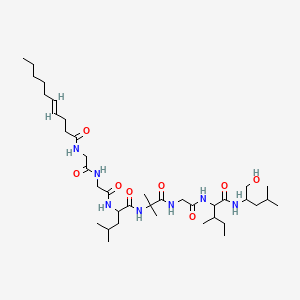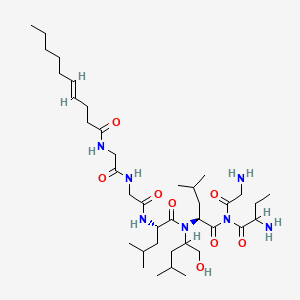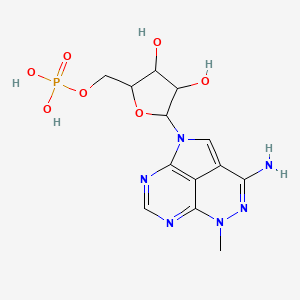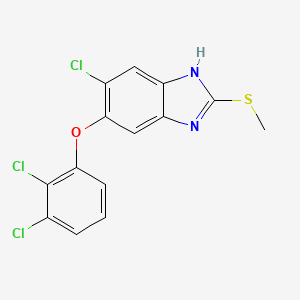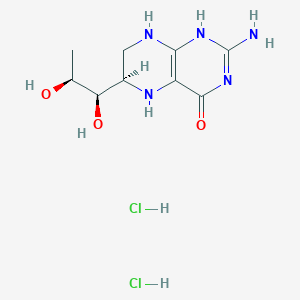
Sapropterin dihydrochloride
概要
説明
Sapropterin dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4), a cofactor in the synthesis of nitric oxide . It is used to lower blood levels of phenylalanine in adults and children at least one month old with a certain type of phenylketonuria (PKU) .
Synthesis Analysis
The synthesis of sapropterin dihydrochloride involves reducing the synthesis route, introducing a chiral center in an asymmetric synthesis manner, and using a tetrahydrofuran solution containing a samarium catalyst . The method improves yield, uses readily available raw materials, and significantly reduces cost, making it suitable for mass industrial production .Molecular Structure Analysis
The molecular formula of Sapropterin dihydrochloride is C9H15N5O3 . Its molecular weight is 314.17 .Chemical Reactions Analysis
Sapropterin dihydrochloride is subject to degradation products mainly originating from oxidation and hydrolysis .科学的研究の応用
Treatment of Phenylketonuria (PKU)
Sapropterin dihydrochloride is used in the treatment of Phenylketonuria (PKU), a genetic disorder that increases the levels of a substance called phenylalanine in the blood . Sapropterin acts as a synthetic cofactor for phenylalanine hydroxylase (PAH), enhancing the activity of any residual PAH, and facilitates the oxidative metabolism of Phe, aiming to lower or maintain blood Phe concentrations within the target therapeutic range .
Dietary Impact in PKU Patients
A study on children with PKU showed that the use of Sapropterin dihydrochloride led to changes in dietary patterns and behaviors . After successful sapropterin-responsiveness testing, natural protein intake increased, and protein substitute intake decreased . There were also increases in regular cow’s milk, meat/fish, eggs, bread, and pasta intakes .
Mental Health Impact in Caregivers of PKU Patients
The use of Sapropterin dihydrochloride in children with PKU also had a positive impact on the mental health of caregivers . Anxiety and depression decreased in caregivers, and the familial-social impact and personal strain lessened .
Treatment of Hyperphenylalaninaemia (HPA)
Sapropterin dihydrochloride is also indicated for the treatment of hyperphenylalaninaemia (HPA) in adults and pediatric patients of all ages with tetrahydrobiopterin (BH4) deficiency who have been shown to be responsive to such treatment .
Long-term Efficacy in Young Patients
Long-term treatment with Sapropterin dihydrochloride plus a Phe-restricted diet in patients who initiated sapropterin at less than 4 years of age with BH4-responsive PKU or mild HPA maintained improvements in dietary Phe tolerance over 3.5 years .
Analytical Applications
Sapropterin dihydrochloride can be determined in bulk drug and in its pharmaceutical dosage form using a simple, rapid, precise, and accurate RP-HPLC method .
作用機序
Target of Action
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH plays a crucial role in the conversion of the amino acid phenylalanine to tyrosine .
Mode of Action
Sapropterin dihydrochloride acts as a cofactor for PAH, enhancing its activity . By increasing the availability of BH4, sapropterin dihydrochloride stimulates the PAH enzyme, thereby improving the metabolism of phenylalanine . This results in a decrease in phenylalanine levels in the blood .
Biochemical Pathways
Sapropterin dihydrochloride affects several biochemical pathways. It is essential in the conversion of phenylalanine to tyrosine by PAH . It also plays a role in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase . These conversions are critical for the synthesis of neurotransmitters in the body .
Pharmacokinetics
The pharmacokinetics of sapropterin dihydrochloride are influenced by body weight . The absorption of the drug is enhanced when administered with food . The best pharmacokinetic model for sapropterin dihydrochloride is a one-compartment model with an absorption lag, first-order input, and linear elimination . The absorption rate and terminal half-life suggest flip-flop pharmacokinetic behavior where absorption is rate limiting . The elimination half-life is approximately 6.7 hours .
Result of Action
The primary result of sapropterin dihydrochloride’s action is a decrease in blood phenylalanine levels . This is achieved by enhancing the activity of PAH, which leads to improved phenylalanine metabolism . This is particularly beneficial for individuals with phenylketonuria (PKU), a genetic disorder characterized by elevated phenylalanine levels due to a deficiency or dysfunction of PAH .
Action Environment
The action of sapropterin dihydrochloride can be influenced by various environmental factors. For instance, the absorption of the drug is enhanced when it is administered with food, suggesting that dietary factors can influence its efficacy
Safety and Hazards
将来の方向性
Sapropterin dihydrochloride is currently used to treat high blood levels of phenylalanine in adults and children of all ages with the genetic disorders phenylketonuria (PKU) or tetrahydrobiopterin (BH4) deficiency . Future research may focus on further understanding its mechanism of action and potential applications in other medical conditions.
特性
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUYBCOVNCALL-NTVURLEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040620 | |
| Record name | Sapropterin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69056-38-8 | |
| Record name | Sapropterin dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapropterin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAPROPTERIN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG277LF5B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



